Decatriene

Description

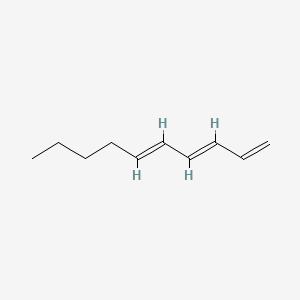

Structure

3D Structure

Properties

CAS No. |

96444-01-8 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(3E,5E)-deca-1,3,5-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3,5,7,9-10H,1,4,6,8H2,2H3/b7-5+,10-9+ |

InChI Key |

ADTDLWOIUYJQNC-GLVZAGOZSA-N |

SMILES |

CCCCC=CC=CC=C |

Isomeric SMILES |

CCCC/C=C/C=C/C=C |

Canonical SMILES |

CCCCC=CC=CC=C |

Appearance |

Solid powder |

Other CAS No. |

96444-01-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decatriene; Nomate-Blockaide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Decatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatrienes are unsaturated hydrocarbons with the chemical formula C10H16. Their structure, characterized by a ten-carbon chain with three double bonds, gives rise to a multitude of positional and geometric isomers. Each isomer possesses unique physicochemical properties stemming from the specific arrangement of these double bonds. While not extensively studied in the context of drug development, the diverse stereochemistry of decatriene isomers presents potential scaffolds for organic synthesis and the development of novel therapeutic agents. This guide provides a comprehensive overview of the known isomers of decatriene, their chemical and physical properties, and the experimental methodologies used for their characterization.

Isomers of Decatriene: A Structural Overview

The isomers of decatriene can be broadly categorized based on the positions of the three double bonds along the ten-carbon backbone. Within each positional isomer, the geometry of the double bonds can exist as either cis (Z) or trans (E), leading to a large number of stereoisomers. Some of the documented positional isomers include:

-

1,3,5-Decatriene

The arrangement of double bonds, particularly whether they are conjugated, isolated, or cumulated, significantly influences the molecule's stability, reactivity, and spectroscopic properties.

Physicochemical Properties of Decatriene Isomers

The physical and chemical properties of decatriene isomers are intrinsically linked to their molecular structure. The following tables summarize the available quantitative data for some of the key isomers.

| Property | Deca-1,4,9-triene | Deca-1,5,9-triene | (2E,4Z,6E)-deca-2,4,6-triene |

| Molecular Formula | C10H16[1][2][3][4] | C10H16[8][9][11] | C10H16[14] |

| Molecular Weight | 136.24 g/mol [1][2][3][4] | 136.23 g/mol [8][9][11] | 136.23 g/mol [14] |

| Density | 0.767 g/cm³[1][5] | 0.765 g/mL at 25 °C[8] | No data available |

| Boiling Point | No specific data available | 54-55 °C at 14 mmHg[8] | No data available |

| Refractive Index | No specific data available | n20/D 1.448[8] | No data available |

| CAS Number | 10124-98-8[1][2][3][4][5][6] | 13393-64-1[8][9][10][12][13] | No specific data available |

Experimental Protocols

The characterization of decatriene isomers relies on a suite of standard analytical techniques in organic chemistry. Below are detailed methodologies for key experiments.

Synthesis of Decatriene Isomers

The synthesis of specific decatriene isomers often involves multi-step organic reactions. For example, the synthesis of various substituted decatrienes can be achieved through olefination reactions such as the Wittig reaction, or through elimination reactions of appropriate dihaloalkanes or dialcohols. The purification of the desired isomer is typically achieved through fractional distillation or column chromatography.

Determination of Physical Properties

-

Boiling Point: The boiling point of a liquid is determined by heating the liquid to its vapor pressure equals the atmospheric pressure. A common laboratory method is the Thiele tube method, which requires a small amount of the sample. The sample is placed in a small tube with an inverted capillary tube. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

-

Density: The density of a liquid hydrocarbon can be determined by measuring the mass of a known volume of the liquid. This is typically done using a pycnometer or a density meter. The instrument is first calibrated with a substance of known density, such as water.

-

Refractive Index: The refractive index is measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is a temperature-dependent property and is usually reported at 20°C using the sodium D-line (589 nm).

Spectroscopic and Chromatographic Analysis

-

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds like decatriene isomers. A typical GC setup for hydrocarbon analysis would involve a capillary column with a nonpolar stationary phase. The oven temperature is programmed to increase gradually to ensure the separation of isomers based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons. For C1-C10 hydrocarbons, a common column choice is 100% dimethyl polysiloxane. The oven temperature program might start at 35°C and ramp up to 210°C.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. When coupled with GC (GC-MS), it provides a powerful tool for the identification of individual isomers in a mixture. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of decatriene isomers. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. For unsaturated compounds, specific regions in the NMR spectrum correspond to vinylic, allylic, and aliphatic protons and carbons, allowing for the precise determination of the double bond positions and geometries.

Relevance to Drug Development and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature linking decatriene isomers to specific signaling pathways or their direct application in drug development. However, the broader class of compounds containing triene moieties, particularly polyenes, has significant therapeutic applications.

Polyenes in Antifungal Therapy

Polyene macrolides, such as Amphotericin B and Nystatin, are a class of potent antifungal agents.[17][18][19] Their mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death.[18] While structurally more complex than simple decatrienes, their biological activity highlights the potential for triene-containing molecules to interact with biological membranes.

Triene-Containing Natural Products

Several natural products containing a triene moiety have demonstrated significant biological activity, including anticancer properties.[20] For instance, triene-ansamycins are a class of compounds that exhibit notable anticancer effects.[20] This suggests that the triene functional group can be a key pharmacophore in the design of new therapeutic agents.

Unsaturated Lipids in Cell Signaling

Unsaturated fatty acids, which include molecules with multiple double bonds, are crucial components of cell membranes and play a significant role in cell signaling.[21][22][23][24][25] They can influence membrane fluidity, the formation of lipid rafts, and the function of membrane-bound proteins and receptors.[23][24][25] While decatrienes are not fatty acids, their unsaturated nature suggests a potential to interact with and modulate the properties of lipid bilayers, a concept that could be explored in drug delivery systems.

Conclusion

The isomers of decatriene represent a diverse group of hydrocarbons with distinct physical and chemical properties. While their direct role in drug development is not yet established, the broader importance of triene-containing molecules in pharmacology suggests that decatrienes could serve as valuable building blocks in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of a wider range of decatriene isomers is warranted to explore their full potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists in this endeavor.

References

- 1. Deca-1,4,9-triene | TargetMol [targetmol.com]

- 2. Deca-1,4,9-triene | C10H16 | CID 5362806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Page loading... [guidechem.com]

- 6. chemcd.com [chemcd.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1,5,9-DECATRIENE | 13393-64-1 [chemicalbook.com]

- 9. Deca-1,5,9-triene | C10H16 | CID 5362636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 13393-64-1: 1,5,9-Decatriene | CymitQuimica [cymitquimica.com]

- 11. GSRS [precision.fda.gov]

- 12. Deca-1,5,9-triene | CymitQuimica [cymitquimica.com]

- 13. 1,5,9-Decatriene | 13393-64-1 [chemnet.com]

- 14. (2E,4Z,6E)-deca-2,4,6-triene | C10H16 | CID 84820808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4,6-Decatriene | C10H16 | CID 22731556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications | MDPI [mdpi.com]

- 18. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid formulations of polyene antifungal drugs and attenuation of associated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural occurrence, bioactivity, and biosynthesis of triene-ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synaptic lipid signaling: significance of polyunsaturated fatty acids and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]

- 24. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Stereochemistry and Conformation of Conjugated (E,Z)-Trienes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the stereochemistry and conformational analysis of conjugated trienes, with a specific focus on the principles governing (E,Z) isomers. Due to the limited availability of comprehensive data on a single (E,Z)-decatriene isomer, this document will use (3E,5Z)-1,3,5-hexatriene as a primary model system to illustrate key concepts. The principles and methodologies described are broadly applicable to longer-chain trienes such as (E,Z)-decatrienes.

Introduction to (E,Z)-Decatriene Stereochemistry

Conjugated trienes, including decatrienes, are polyunsaturated organic compounds characterized by three alternating double and single carbon-carbon bonds. The geometry of the double bonds gives rise to a number of stereoisomers. For a decatriene with three non-terminal double bonds, such as deca-2,4,6-triene, there are 2³ = 8 possible stereoisomers (EEE, EEZ, EZE, EZZ, ZEE, ZEZ, ZZE, ZZZ). The (E,Z) notation is used to unambiguously describe the stereochemistry of each double bond, based on the Cahn-Ingold-Prelog priority rules.[1][2] If the higher priority substituents on each carbon of the double bond are on the opposite side, the configuration is designated as E (entgegen), and if they are on the same side, it is designated as Z (zusammen).[1]

The specific arrangement of E and Z double bonds within the conjugated system has a profound impact on the molecule's overall shape, stability, and reactivity. This, in turn, influences its physical properties and biological activity. Understanding and controlling the stereochemistry and conformation of these systems is crucial in fields such as natural product synthesis and materials science.

Conformational Analysis of Conjugated Trienes

The conformation of a conjugated triene is determined by the rotation around the single bonds within the carbon backbone. For a planar conjugated system, the two primary conformations are the s-trans (antiperiplanar) and s-cis (synperiplanar) arrangements around the single bonds. The s-trans conformation is generally more stable due to reduced steric hindrance.[3]

In (E,Z)-configured trienes, the presence of a Z-double bond can introduce significant steric strain, particularly in planar conformations. This can lead to deviations from planarity to alleviate these unfavorable interactions. Computational studies on polyenes have shown that π-electron delocalization increases with chain length, leading to a decrease in the length of the formal single bonds and an increase in the length of the formal double bonds towards the center of the chain.[4]

Quantitative Structural Data

High-level ab initio calculations and semiexperimental methods provide accurate data on the geometry of conjugated polyenes. The following table summarizes theoretical structural data for isomers of 1,3,5-hexatriene, which serves as a model for understanding the structural nuances of conjugated trienes.[4]

| Parameter | (3E)-1,3,5-hexatriene (s-trans) | (3Z)-1,3,5-hexatriene (s-cis) |

| Bond Lengths (Å) | ||

| C1=C2 | 1.338 | 1.341 |

| C2-C3 | 1.458 | 1.463 |

| C3=C4 | 1.348 | 1.352 |

| Bond Angles (º) | ||

| ∠C1=C2-C3 | 123.7 | 125.8 |

| ∠C2-C3=C4 | 124.5 | 126.1 |

| Dihedral Angles (º) | ||

| ∠C1=C2-C3=C4 | 180.0 | 0.0 |

Data derived from theoretical calculations on related polyene systems and presented as a representative model.[4]

Stereoselective Synthesis of (E,Z)-Dienes and Trienes

The controlled synthesis of specific (E,Z)-diene and -triene stereoisomers is a significant challenge in organic chemistry. A variety of methods have been developed to achieve high stereoselectivity.

Key Synthetic Methodologies

-

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are classic methods for forming double bonds. The choice of reagents and reaction conditions can influence the E/Z selectivity. Z-selective Wittig reactions often employ unstabilized ylides, while E-selective HWE reactions use phosphonate esters with electron-withdrawing groups.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Negishi, and Stille couplings are powerful tools for the stereospecific formation of C(sp²)-C(sp²) bonds.[1][5] By using stereodefined vinyl halides and vinyl organometallic reagents, complex dienes and trienes can be assembled with high fidelity.[5][6]

-

Olefin Metathesis: Ring-closing metathesis (RCM) and cross-metathesis (CM) have emerged as versatile methods for diene and polyene synthesis.[7] The choice of catalyst and substrate can direct the stereochemical outcome.[7]

-

Alkylation of 3-Sulfolenes: This method provides a stereoselective route to (E)-, (E,Z)-, and (E,E)-conjugated dienes.[8][9]

Experimental Protocol: Stereoselective Synthesis of a (5Z,7E)-Conjugated Diene via Palladium-Catalyzed Cross-Coupling

The following is a representative protocol based on the Negishi cross-coupling reaction for the synthesis of (5Z,7E)-5,7-hexadecadiene, illustrating the principles applicable to the synthesis of (E,Z)-decatrienes.[6]

Materials:

-

(Z)-1-Hexenyl iodide

-

1-Decyne

-

Diisobutylaluminum hydride (DIBAL-H)

-

Zinc chloride (ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line)

Procedure:

-

Hydroalumination of 1-Decyne: A solution of 1-decyne in hexane is treated with a solution of DIBAL-H in hexane at 50°C for 4 hours to yield (E)-1-decenyldiisobutylalane.

-

Preparation of the Vinylzinc Reagent: The solution from step 1 is cooled to 0°C and a solution of flame-dried ZnCl₂ in THF is added. The mixture is stirred for 1 hour at 0°C.

-

Palladium-Catalyzed Cross-Coupling: A solution of (Z)-1-hexenyl iodide in THF containing a catalytic amount of Pd(PPh₃)₄ is added to the vinylzinc reagent at 0°C.

-

Workup and Purification: The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or GC). The reaction is quenched with 1 M HCl. The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (5Z,7E)-5,7-hexadecadiene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of double bonds in polyenes.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are diagnostic of the double bond geometry. For a disubstituted double bond, a J-value of 12-18 Hz is characteristic of an E configuration, while a J-value of 7-12 Hz indicates a Z configuration. The chemical shifts of vinylic protons are also influenced by the stereochemistry and conformation of the conjugated system.[10][11]

-

¹³C NMR Spectroscopy: The chemical shifts of sp²-hybridized carbons in alkenes appear in the range of 100-150 ppm.[11] The specific chemical shifts can be influenced by the substituents and the overall geometry of the molecule.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, providing definitive evidence for E or Z geometry. For a Z-isomer, an NOE enhancement will be observed between the vinylic protons on the double bond.

Visualizations

Stereoisomers of a Conjugated Triene

Caption: Logical relationship of major stereoisomers of a conjugated triene.

Generalized Synthetic Workflow for (E,Z)-Dienes

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. auremn.org [auremn.org]

- 4. Electron delocalization in polyenes: a semiexperimental equilibrium structure for (3E)-1,3,5-hexatriene and theoretical structures for (3Z,5Z)-, (3E,5E)-, and (3E,5Z)-1,3,5,7-octatetraene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide to the Physical and Chemical Properties of Conjugated Trienes: A Case Study of 1,3,5-Decatriene and its Analogue, 1,3,5-Undecatriene

Disclaimer: Publicly available experimental data on the physical and chemical properties of 1,3,5-decatriene is scarce. This guide provides the limited available information for 1,3,5-decatriene and uses the closely related and more extensively studied compound, 1,3,5-undecatriene, as a representative example to illustrate the characteristics of a conjugated triene. General principles of conjugated triene reactivity are also discussed.

Introduction to 1,3,5-Decatriene

1,3,5-Decatriene is a conjugated triene with the chemical formula C₁₀H₁₆. Its structure consists of a ten-carbon chain with three double bonds in conjugation. The CAS Registry Number for 1,3,5-decatriene is 72084-26-5.[1] Due to the limited experimental data, the following table summarizes the predicted physical properties.

Table 1: Predicted Physical Properties of 1,3,5-Decatriene

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol [1] |

| Boiling Point | 185.3 ± 7.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³ |

| Flash Point | 51.8 ± 13.0 °C |

| Vapor Pressure | 1.0 ± 0.2 mmHg at 25°C |

| Refractive Index | 1.46 |

| LogP | 3.475 |

Note: The data in this table is predicted and has not been experimentally verified.

Case Study: Physical and Chemical Properties of 1,3,5-Undecatriene

As a close structural analogue, 1,3,5-undecatriene (C₁₁H₁₈) provides valuable insights into the expected properties of 1,3,5-decatriene. Various isomers of 1,3,5-undecatriene exist, and they are known for their powerful, diffusive, and green odors, often associated with galbanum.[2]

Table 2: Experimental Physical Properties of 1,3,5-Undecatriene

| Property | Experimental Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [3][4] |

| Molecular Weight | 150.26 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 280.00 to 285.00 °C at 760.00 mm Hg | [4] |

| Density | 0.788-0.796 g/mL at 25 °C | [3] |

| Refractive Index | 1.510-1.518 | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol and fats.[3] | [3] |

Spectroscopic Data of 1,3,5-Undecatriene

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. For conjugated trienes like 1,3,5-undecatriene, UV-Vis spectroscopy is particularly informative due to the conjugated π-electron system.

Table 3: Spectroscopic Data for 1,3,5-Undecatriene

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of 1,3,5-undecatriene would show characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as C=C stretching bands for the conjugated double bonds. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of various isomers of 1,3,5-undecatriene is available and shows a molecular ion peak corresponding to its molecular weight.[5][6] |

| UV-Vis Spectroscopy | Conjugated trienes exhibit strong absorption in the UV region. The wavelength of maximum absorption (λmax) is expected to be longer than that of a conjugated diene due to the extended conjugation.[7] For comparison, 1,3,5-hexatriene has a λmax of 258 nm.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show complex signals in the olefinic region (δ 5-7 ppm) due to the vinyl protons, with characteristic coupling constants. ¹³C NMR would display signals for the sp² hybridized carbons of the double bonds. |

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of a compound like 1,3,5-undecatriene are outlined below. These are general methods applicable to the characterization of volatile organic compounds.

Determination of Physical Properties

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index: Measured using a refractometer at a specified temperature and wavelength (e.g., the sodium D-line, 589 nm).

Spectroscopic Analysis

-

Sample Preparation: For IR spectroscopy, a thin film of the neat liquid is placed between salt plates (e.g., NaCl or KBr). For NMR spectroscopy, the sample is dissolved in a deuterated solvent (e.g., CDCl₃). For UV-Vis spectroscopy, a dilute solution in a UV-transparent solvent (e.g., hexane or ethanol) is prepared. For GC-MS, the sample is injected directly into the gas chromatograph.

-

Instrumentation: Standard commercially available spectrometers (FT-IR, NMR, UV-Vis, GC-MS) are used for analysis.

-

Data Acquisition and Interpretation: Spectra are acquired according to the instrument's standard operating procedures. The resulting spectra are then interpreted to elucidate the compound's structure by analyzing chemical shifts, coupling constants, vibrational frequencies, fragmentation patterns, and absorption maxima.

Chemical Properties and Reactivity of Conjugated Trienes

The conjugated system of three double bonds in 1,3,5-decatriene and its analogues governs their chemical reactivity.

Cycloaddition Reactions: The Diels-Alder Reaction

A hallmark reaction of conjugated dienes and trienes is the [4+2] cycloaddition, or Diels-Alder reaction.[9][10] In this reaction, the conjugated system (acting as the diene) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. 1,3,5-trienes can potentially react in a few different ways in a Diels-Alder reaction, for example, using two of the three conjugated double bonds. The reaction is typically thermally allowed and proceeds in a concerted fashion.[9]

The reactivity in a Diels-Alder reaction is influenced by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[11]

Caption: General schematic of a Diels-Alder reaction involving a conjugated triene.

Other Reactions

Conjugated trienes can also undergo other reactions typical of alkenes, such as:

-

Electrophilic Addition: Addition of electrophiles like hydrogen halides or halogens across the double bonds. The regioselectivity and stereoselectivity of these reactions can be complex due to the extended conjugated system.

-

Reduction: Catalytic hydrogenation can reduce the double bonds to single bonds, yielding the corresponding alkane.

-

Oxidation: Oxidation with reagents like potassium permanganate or ozone can lead to cleavage of the double bonds and formation of various oxygenated products.

Biological Activity and Applications

While no specific signaling pathways involving 1,3,5-decatriene have been reported, its analogue, 1,3,5-undecatriene, is known for its use as a flavoring and fragrance agent due to its potent green and fruity aroma.[3] Some studies have also suggested that certain isomers of 1,3,5-undecatriene possess antimicrobial activity.[2] This suggests that other short-chain conjugated trienes might also exhibit biological activities worth investigating.

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the characterization of a novel or uncharacterized volatile organic compound like a conjugated triene.

Caption: General experimental workflow for the characterization of a conjugated triene.

Conclusion

While 1,3,5-decatriene itself remains a poorly characterized compound, the study of its close analogue, 1,3,5-undecatriene, and the general principles of conjugated triene chemistry provide a strong framework for understanding its expected physical and chemical properties. The conjugated π-electron system is the key determinant of its spectroscopic properties and chemical reactivity, particularly its participation in cycloaddition reactions. Further experimental investigation is required to fully elucidate the specific characteristics of 1,3,5-decatriene and its potential applications.

References

- 1. 1,3,5-Decatriene | CAS#:72084-26-5 | Chemsrc [chemsrc.com]

- 2. 1,3,5-Undecatriene|Research Chemical [benchchem.com]

- 3. 1,3,5-Undecatriene | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]

- 6. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels–Alder Reaction [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2,4,6-Decatriene: A Technical Guide

Introduction

2,4,6-Decatriene is a conjugated polyene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[1][2] Its structure, characterized by alternating double and single carbon-carbon bonds, gives rise to distinct spectroscopic properties. This technical guide provides an in-depth overview of the expected spectroscopic data for 2,4,6-decatriene, along with detailed experimental protocols for its characterization using various analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the synthesis, identification, and analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of 2,4,6-decatriene. These values are predicted based on the analysis of similar conjugated systems and established principles of organic spectroscopy.

Table 1: Predicted UV-Vis Spectroscopic Data

| Parameter | Predicted Value | Solvent |

| λmax (π → π*) | 250 - 280 nm | Hexane or Ethanol |

Note: The extended conjugation in 2,4,6-decatriene is expected to result in a maximum absorption wavelength (λmax) in the ultraviolet region. The exact value can be influenced by the solvent used.[3][4][5]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch (vinyl) | 3100 - 3000 | Medium |

| C-H Stretch (alkyl) | 2960 - 2850 | Strong |

| C=C Stretch (conjugated) | 1650 - 1600 | Medium to Weak |

| =C-H Bend (out-of-plane) | 1000 - 650 | Strong |

Note: The IR spectrum of an alkene is characterized by absorption bands corresponding to the vibrations of its different bonds. For 2,4,6-decatriene, key absorptions would include those from the vinyl and alkyl C-H stretches, the conjugated C=C stretches, and the out-of-plane C-H bending vibrations.[6][7][8]

Table 3: Predicted ¹H NMR Spectroscopic Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C1) | 0.9 - 1.0 | Triplet |

| CH₂ (C8) | 1.3 - 1.5 | Sextet |

| CH₂ (C9) | 2.0 - 2.3 | Quartet |

| CH₃ (C10) | 0.9 - 1.0 | Triplet |

| Olefinic Protons (C2-C7) | 5.5 - 6.5 | Complex Multiplets |

Note: The proton NMR spectrum is expected to show signals in the upfield region for the aliphatic protons and in the downfield region for the olefinic protons due to the deshielding effect of the double bonds.

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C1) | 10 - 15 |

| CH₂ (C8) | 20 - 30 |

| CH₂ (C9) | 30 - 40 |

| CH₃ (C10) | 10 - 15 |

| Olefinic Carbons (C2-C7) | 120 - 140 |

Note: In the ¹³C NMR spectrum, the sp³ hybridized carbons of the alkyl groups will appear at lower chemical shifts, while the sp² hybridized carbons of the conjugated system will be found further downfield.[9]

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 136 | Molecular Ion Peak |

| Fragments | Various | Resulting from the cleavage of C-C bonds |

Note: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of 2,4,6-decatriene. The fragmentation pattern will be indicative of the hydrocarbon structure.[10][11][12]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of 2,4,6-decatriene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the conjugated π-electron system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2,4,6-decatriene in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.

-

Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If 2,4,6-decatriene is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with the empty salt plates or the solvent-filled cell to subtract any atmospheric or solvent-related absorptions.

-

Sample Scan: Acquire the IR spectrum of the prepared sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-decatriene in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.[15]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like 2,4,6-decatriene.[16]

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.[12]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like 2,4,6-decatriene.

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of 2,4,6-decatriene.

References

- 1. 2,4,6-Decatriene | C10H16 | CID 22731556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2E,4Z,6E)-deca-2,4,6-triene | C10H16 | CID 84820808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons [mdpi.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. amherst.edu [amherst.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. emory.edu [emory.edu]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources and Biosynthesis of Decatriene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of decatriene compounds, covering their natural origins, biosynthetic pathways, and the experimental methodologies used for their study. Decatrienes are a class of volatile organic compounds characterized by a ten-carbon backbone and three double bonds, which play significant roles in chemical ecology as signaling molecules.

Natural Sources of Decatriene Compounds

Decatriene compounds are found across various biological kingdoms, where they serve as pheromones, kairomones, and flavor constituents. Their distribution spans terrestrial and marine environments.

Plants

In the plant kingdom, decatrienes are notable contributors to the aroma of certain fruits. The most well-documented example is the pear ester , ethyl (E,Z)-2,4-decatrienoate, which is a key component of the characteristic aroma of Bartlett and other pear varieties.[1][2] It is also found in apples, Concord grapes, quince, and pear brandy.[1][2] Another isomer, (E,E)-2,4-decatrienal, has been identified in the brown alga Saccharina angustata.[3]

Insects

Decatrienes are crucial semiochemicals in the insect world, primarily functioning as aggregation and sex pheromones. A prominent example is methyl (E,E,Z)-2,4,6-decatrienoate , the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali.[4] This compound is also a potent kairomone, attracting the invasive brown marmorated stink bug, Halyomorpha halys.[5][6][7] The eucalyptus longhorned borer, Phoracantha semipunctata, is another insect known to produce undecatriene isomers as part of its volatile profile.[8][9]

Marine Organisms

The marine environment is a rich source of bioactive compounds, including decatrienes. As mentioned, the brown alga Saccharina angustata produces (E,E)-2,4-decatrienal.[3] Various species of the brown seaweed Sargassum have been shown to contain a diverse array of fatty acids, which are the precursors for decatriene biosynthesis.[1][10][11][12][13] While specific decatriene compounds from Sargassum are not extensively documented in the readily available literature, the presence of their precursors suggests the potential for their production.

Table 1: Quantitative Data of Representative Decatriene Compounds in Natural Sources

| Decatriene Compound | Natural Source | Typical Concentration/Amount | Reference(s) |

| Ethyl (E,Z)-2,4-decatrienoate | Pears (Pyrus communis) | Varies significantly by cultivar and ripeness; can be a major aroma component. For example, in 'Nanguoli' pears, the content can reach up to 87.43 mg/kg. | [14] |

| Methyl (E,E,Z)-2,4,6-decatrienoate | Plautia stali (Brown-winged green bug) | Lures for trapping studies typically use 45mg of the synthetic pheromone. | [5] |

| (E,E)-2,4-Decadienal | Saccharina angustata (Brown alga) | Qualitative identification; quantitative data not readily available. | [3] |

Biosynthesis of Decatriene Compounds

The primary route for the biosynthesis of decatriene compounds in plants and algae is the lipoxygenase (LOX) pathway . This pathway utilizes polyunsaturated fatty acids (PUFAs) as substrates and involves a series of enzymatic reactions to produce a variety of oxylipins, including decatrienes.

The Lipoxygenase (LOX) Pathway

The LOX pathway is initiated by the dioxygenation of C18 PUFAs, such as linoleic acid and α-linolenic acid. This reaction is catalyzed by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid backbone. The resulting fatty acid hydroperoxides are then cleaved by a second enzyme, hydroperoxide lyase (HPL), to yield shorter-chain aldehydes and ω-oxo-acids.[9]

Key Enzymes in Decatriene Biosynthesis

-

Lipoxygenases (LOXs): These non-heme iron-containing dioxygenases catalyze the first committed step in the pathway. The regioselectivity of LOXs (i.e., where the oxygen is inserted) is a critical determinant of the final product. For example, 9-LOXs and 13-LOXs produce 9-hydroperoxides and 13-hydroperoxides, respectively.[8][15][16][17][18] The specific LOX isoform involved can vary between plant species and even different tissues within the same plant.

-

Hydroperoxide Lyases (HPLs): These enzymes belong to the cytochrome P450 family (CYP74B and CYP74C) and are responsible for the cleavage of the fatty acid hydroperoxides.[19] The specificity of the HPL for either 9- or 13-hydroperoxides, and the subsequent cleavage site, dictates the structure of the resulting aldehyde, including the decatriene isomers.[20]

The biosynthesis of (E,Z)-2,4-decatrienoate, the pear ester, is thought to proceed from linoleic acid via the action of a 13-LOX followed by a 13-HPL. The resulting aldehyde is then esterified to produce the final ethyl ester.

Experimental Protocols

The study of decatriene compounds involves a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for their extraction, analysis, and the characterization of the enzymes involved in their biosynthesis.

Extraction and Identification of Decatriene Pheromones from Insects

This protocol describes the collection of volatile pheromones from live insects using solid-phase microextraction (SPME) and their identification by gas chromatography-mass spectrometry (GC-MS).[21][22]

Materials:

-

Live insects (e.g., Plautia stali)

-

Glass vials with septa

-

SPME device with a suitable fiber (e.g., PDMS/DVB)

-

GC-MS system

Procedure:

-

Place a single insect or a small group of insects in a clean glass vial and seal it with a septum cap.

-

Condition the SPME fiber according to the manufacturer's instructions.

-

Insert the SPME fiber through the septum into the headspace above the insects, ensuring the fiber does not touch the insects.

-

Expose the fiber to the headspace for a predetermined time (e.g., 1-4 hours) to allow for the adsorption of volatile compounds.

-

Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption.

-

Analyze the desorbed compounds using a suitable GC-MS method.

-

Identify the decatriene compounds by comparing their mass spectra and retention times with those of authentic standards.

Quantitative Analysis of Decatrienes by GC-MS

This protocol outlines a general method for the quantitative analysis of decatrienes in a sample matrix.

Instrumentation and Parameters (Example):

-

GC System: Agilent 7890B or similar

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

-

Injector: Splitless mode, 250°C

-

MS System: Agilent 5977A or similar

-

Ionization: Electron Impact (EI), 70 eV

-

Scan Range: 40-400 m/z

-

Quantification: Use of an internal standard and a calibration curve generated from authentic standards.

Lipoxygenase (LOX) Enzyme Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.[10][15][23]

Materials:

-

Enzyme extract (e.g., from plant tissue homogenate)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the sodium phosphate buffer and the linoleic acid substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix quickly.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Hydroperoxide Lyase (HPL) Enzyme Assay

This protocol describes the purification of HPL from a plant source and a subsequent activity assay.[24][25][26]

Purification Protocol (Example from Green Bell Pepper):

-

Homogenize green bell pepper fruit in an extraction buffer (e.g., containing phosphate buffer, EDTA, DTT, and a detergent like Triton X-100).

-

Centrifuge the homogenate to pellet cell debris.

-

Subject the supernatant to ammonium sulfate precipitation to fractionate the proteins.

-

Resuspend the protein pellet containing HPL activity and dialyze against a suitable buffer.

-

Further purify the HPL using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

-

Monitor HPL activity in the fractions throughout the purification process.

Activity Assay: The activity of HPL can be measured by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system of the fatty acid hydroperoxide substrate. The assay is similar to the LOX assay but uses a purified fatty acid hydroperoxide as the substrate.

Heterologous Expression and Characterization of Biosynthetic Enzymes

To unequivocally determine the function of a candidate gene in decatriene biosynthesis, it can be expressed in a heterologous host system, such as Escherichia coli or yeast.[27][28][29][30]

General Protocol for Expression in E. coli:

-

Amplify the coding sequence of the candidate gene (e.g., a plant LOX or HPL) by PCR.

-

Clone the gene into an appropriate expression vector (e.g., pET vector series) containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli to a suitable cell density and induce protein expression with an inducer (e.g., IPTG).

-

Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Characterize the activity of the purified enzyme using an appropriate assay, as described above, with various potential substrates to determine its specificity.

Conclusion

Decatriene compounds are a fascinating class of natural products with diverse biological roles. Their biosynthesis, primarily through the lipoxygenase pathway, is a testament to the intricate metabolic capabilities of plants, insects, and marine organisms. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the natural sources of these compounds, elucidate their biosynthetic pathways, and characterize the enzymes involved. A deeper understanding of decatriene biosynthesis holds significant potential for applications in agriculture, food science, and the development of novel bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stopbmsb.org [stopbmsb.org]

- 5. Dead Inn Scientific Research - AgBio, Inc. [agbio-inc.com]

- 6. Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown … [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jssm.umt.edu.my [jssm.umt.edu.my]

- 11. vjmst.vast.vn [vjmst.vast.vn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Specificity of oxidation of linoleic acid homologs by plant lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. sfrbm.org [sfrbm.org]

- 20. researchgate.net [researchgate.net]

- 21. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rutgersscholar.libraries.rutgers.edu [rutgersscholar.libraries.rutgers.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Expression of fatty acid synthase genes and their role in development and arboviral infection of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 30. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Decatriene Derivatives: Exploring their Research Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatriene derivatives, a class of polyunsaturated organic compounds, are emerging as a significant area of interest in biomedical research and drug development. Characterized by a ten-carbon chain with three double bonds, these molecules and their varied derivatives exhibit a broad spectrum of biological activities, ranging from anticancer and antibacterial to anti-inflammatory effects. This technical guide provides a comprehensive overview of the core research significance of prominent decatriene derivatives, with a focus on decursin and its analogues, macrolactins, and litreol. We delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Decursin and its Analogues: Potent Anticancer Agents

Decursin and its structural isomer, decursinol angelate, are pyranocoumarin compounds predominantly isolated from the roots of the traditional medicinal plant Angelica gigas Nakai.[1] These decatriene derivatives have garnered significant attention for their potent cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines.[2]

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of decursin and its derivatives is primarily evaluated by their half-maximal inhibitory concentration (IC50) values, which denote the concentration required to inhibit the growth of cancer cells by 50%. The following table summarizes the reported IC50 values for decursin and decursinol angelate across various cancer cell lines.

| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Decursin | Lung Adenocarcinoma | A549 | 43.55 | [2] |

| Bladder Cancer | 253J | ~50 | ||

| Colon Cancer | HCT-116 | ~50 | [1] | |

| Doxorubicin-Resistant Ovarian Cancer | NCI/ADR-RES | ~70 (23 µg/mL) | [2] | |

| Pancreatic Cancer | PANC-1, MIA PaCa-2 | 20-60 | [2] | |

| Decursinol Angelate | Prostate Cancer | PC-3 | 13.63 | |

| Multidrug-Resistant Colorectal Cancer | HCT-116MDR | 50-75 |

Mechanism of Action: Modulation of the JAK/STAT Signaling Pathway

A key mechanism underlying the anticancer activity of decursin involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway plays a crucial role in tumor cell proliferation, survival, and differentiation.[3] Decursin has been shown to specifically inhibit the phosphorylation of JAK1 and STAT3, a critical step in the activation of this pathway.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Potent World of Decatrienes: A Technical Guide to Their Biological Activity

For Immediate Release

A comprehensive technical guide detailing the biological activities of naturally occurring decatrienes, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper delves into the core functionalities of these polyunsaturated fatty acids, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Naturally occurring decatrienes, a class of polyunsaturated fatty acids characterized by a ten-carbon chain with three double bonds, are emerging as significant players in various biological processes. Their activities range from acting as potent signaling molecules in insects to exhibiting promising antimicrobial and cytotoxic effects. This guide provides an in-depth exploration of their multifaceted roles, supported by scientific evidence and detailed methodologies to facilitate further research and development.

Quantitative Biological Activity of Decatrienes

The biological efficacy of decatrienes is underscored by quantitative data from various studies. Notably, these compounds have demonstrated significant activity in antimicrobial and anti-oomycete assays.

Table 1: Antimicrobial and Anti-Oomycete Activity of Decatrienoic Acids

| Compound | Target Organism | Activity Metric | Value | Reference |

| (2E,4E)-Decadienoic acid (DDA) | Phytophthora nicotianae | EC₅₀ | 34.59 µg/mL | [1] |

| Decanoic acid derivatives | Bacillus subtilis | pMIC | 1.474 - 2.220 µmol/mL | [2] |

| Decanoic acid derivatives | Staphylococcus aureus | pMIC | 1.474 - 2.220 µmol/mL | [2] |

| Decanoic acid derivatives | Escherichia coli | pMIC | 1.506 - 2.215 µmol/mL | [2] |

| Decanoic acid derivatives | Candida albicans | pMIC | 1.474 - 1.670 µmol/mL | [2] |

| Decanoic acid derivatives | Aspergillus niger | pMIC | 1.474 - 1.670 µmol/mL | [2] |

In addition to their antimicrobial properties, certain decatrienes function as crucial components of insect pheromones, mediating communication and reproductive behaviors.

Table 2: Pheromonal Activity of Decatriene Derivatives

| Compound | Insect Species | Biological Role | Reference |

| Methyl (2E,4E,6Z)-2,4,6-decatrienoate | Plautia stali (brown-winged green bug) | Male-produced aggregation pheromone | [3] |

| Methyl (2E,4E,6Z)-2,4,6-decatrienoate | Halyomorpha halys (brown marmorated stink bug) | Pheromone synergist | [1][4][5][6] |

Signaling Pathways of Decatrienes

The biological effects of decatrienes are often initiated through their interaction with specific cellular receptors. Evidence suggests that G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, play a key role in recognizing unsaturated fatty acids, including decatrienes.

Free fatty acid receptors such as FFA1 (GPR40) and FFA4 (GPR120) are known to be activated by medium and long-chain fatty acids. Upon binding of a decatriene ligand, these GPCRs undergo a conformational change, initiating a downstream signaling cascade. This typically involves the activation of G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various intracellular proteins to elicit a specific cellular response, such as changes in gene expression, enzyme activity, or ion channel function.

Figure 1: Generalized GPCR signaling pathway for decatrienes.

Key Experimental Protocols

To facilitate further research into the biological activities of decatrienes, this section provides detailed methodologies for key experiments.

Isolation of Decatrienoic Acids from Natural Sources (e.g., Stillingia Oil)

This protocol outlines the steps for extracting and purifying decatrienoic acids from seed oils.

Figure 2: Workflow for the isolation of decatrienoic acids.

Protocol Steps:

-

Saponification: The oil sample is refluxed with a solution of potassium hydroxide in methanol to hydrolyze the triglycerides into free fatty acids.

-

Extraction: The saponified mixture is acidified, and the free fatty acids are extracted using a nonpolar solvent like hexane.

-

Methylation: The extracted fatty acids are converted to their more volatile methyl esters (FAMEs) by refluxing with a reagent such as boron trifluoride in methanol.

-

Purification: The FAMEs are purified using High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A gradient elution with a mobile phase of acetonitrile and water is typically employed.

-

Analysis: The purified FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identity and purity.

Determination of Antimicrobial Activity (MIC/EC₅₀)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC₅₀) of decatrienes against microbial growth.

Figure 3: Workflow for MIC/EC₅₀ determination.

Protocol Steps:

-

Serial Dilution: A two-fold serial dilution of the decatriene compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

-

Growth Measurement: After incubation, microbial growth is assessed by measuring the optical density (absorbance) at 600 nm using a microplate reader.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. The EC₅₀ is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the decatriene compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration.

This technical guide provides a foundational understanding of the biological activities of naturally occurring decatrienes. The presented data, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic and practical applications of these potent biomolecules.

References

- 1. Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown Marmorated Stink Bug (Hemiptera: Pentatomidae) [agris.fao.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown … [ouci.dntb.gov.ua]

- 6. researchwithnj.com [researchwithnj.com]

A Technical Guide to the Thermal Stability and Degradation Pathways of Decatrienes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatrienes, a class of polyunsaturated hydrocarbons, are of significant interest in various fields, including materials science and as potential intermediates in pharmaceutical synthesis. A thorough understanding of their thermal stability and degradation pathways is crucial for ensuring product purity, optimizing reaction conditions, and assessing shelf-life. This technical guide provides an in-depth overview of the methodologies used to evaluate the thermal properties of decatrienes. It details the experimental protocols for key analytical techniques, presents hypothetical degradation pathways, and offers a framework for systematic investigation.

Introduction to the Thermal Stability of Decatrienes

Decatrienes are hydrocarbons containing ten carbon atoms and three double bonds. The position of these double bonds gives rise to numerous isomers, each with potentially unique chemical and physical properties, including thermal stability. When subjected to elevated temperatures, decatrienes can undergo a variety of transformations, including isomerization, cyclization, polymerization, and fragmentation. These processes can lead to the formation of a complex mixture of degradation products, impacting the desired properties of the final product. Therefore, a comprehensive analysis of their thermal behavior is a critical aspect of their application and development.

Key Analytical Techniques for Thermal Stability Assessment

The thermal stability of volatile and semi-volatile organic compounds like decatrienes is primarily investigated using a suite of thermoanalytical techniques. The most prominent among these are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is a fundamental technique for determining the temperature at which a compound begins to degrade.

Table 1: Summary of Quantitative Thermal Stability Data for a Hypothetical Decatriene Isomer

| Parameter | Value | Technique | Conditions |

| Onset Decomposition Temperature (Tonset) | 250 °C | TGA | 10 °C/min, N2 atmosphere |

| Temperature at Max Decomposition Rate (Tmax) | 275 °C | TGA/DTG | 10 °C/min, N2 atmosphere |

| Activation Energy (Ea) | 150 kJ/mol | TGA (Multiple Heating Rates) | 5, 10, 15, 20 °C/min, N2 |

| Enthalpy of Decomposition (ΔHd) | -85 J/g | DSC | 10 °C/min, N2 atmosphere |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as phase transitions (melting, boiling) and chemical reactions (decomposition, polymerization), providing information on the enthalpy changes associated with these processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a compound.[3] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the decatriene sample into a clean, inert TGA pan (e.g., alumina).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

To determine the activation energy of decomposition, repeat the experiment at multiple heating rates (e.g., 5, 15, and 20 °C/min) and apply a model-free kinetic analysis method such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method.[4]

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the decatriene sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to phase transitions and chemical reactions.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of the decatriene sample into a pyrolysis sample tube or onto a pyrolysis probe.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 15 seconds).

-

Use an inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-550

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the degradation products.

-

Visualization of Pathways and Workflows

Hypothetical Degradation Pathways of Decatrienes

The thermal degradation of decatrienes is expected to proceed through a complex series of reactions including isomerization, cyclization, and fragmentation via radical mechanisms. The following diagram illustrates a hypothetical set of pathways.

Caption: Hypothetical thermal degradation pathways of decatrienes.

Experimental Workflow for Thermal Stability Analysis

A systematic approach is essential for a comprehensive understanding of the thermal stability of decatrienes. The following workflow outlines the logical progression of experiments.

Caption: Experimental workflow for decatriene thermal analysis.

Conclusion

While specific experimental data on the thermal stability and degradation of decatrienes is limited in the public domain, the analytical techniques and methodologies outlined in this guide provide a robust framework for a thorough investigation. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can obtain critical data on decomposition temperatures, energetic, and degradation products. This information is invaluable for the safe and effective application of decatrienes in research and development. The proposed hypothetical degradation pathways and experimental workflow serve as a starting point for systematic studies in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Past: A Technical Guide to the Historical Discovery of Decatriene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the initial discovery, synthesis, and characterization of decatriene isomers. Decatrienes, a class of polyunsaturated hydrocarbons with the molecular formula C₁₀H₁₆, have played a significant role in the development of organic chemistry, particularly in the understanding of stereoisomerism and reaction mechanisms. This document provides a detailed look at the pioneering experimental work, offering insights into the methodologies and analytical techniques of the mid-20th century that laid the groundwork for our current understanding of these versatile molecules.

Early Synthetic Endeavors and Stereochemical Challenges

The mid-20th century witnessed a surge in the exploration of polyene synthesis, driven by an interest in natural products and the fundamental principles of chemical bonding. While pinpointing a single "discovery" of every decatriene isomer is challenging due to the incremental nature of early organic synthesis, a key publication from 1967 in the journal Recherches is often cited as one of the first to describe a systematic synthesis of a related undecatriene, highlighting the synthetic challenges of the era.[1] The methods developed for undecatrienes likely informed early approaches to decatriene synthesis.

The primary challenge in the synthesis of decatrienes was the stereospecific control of the double bonds, leading to a mixture of geometric isomers (cis/trans or E/Z). Early synthetic chemists often contended with difficult separations and complex product mixtures.

Foundational Experimental Protocols

The following sections detail the types of experimental methodologies employed in the initial synthesis and characterization of decatriene isomers, reconstructed from typical procedures of the era.

Synthesis of Acyclic Trienes: A Representative Approach

One of the common strategies for constructing conjugated triene systems in the mid-20th century involved Wittig-type reactions or organometallic coupling reactions. The following is a generalized workflow representing a potential historical synthesis of a decatriene isomer.

Caption: Generalized workflow for the synthesis of decatriene isomers in the mid-20th century.

A typical experimental protocol would involve the reaction of an appropriate unsaturated aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form a diene. This intermediate would then undergo a subsequent reaction to introduce the third double bond, resulting in a mixture of decatriene isomers.

Detailed Hypothetical Protocol (based on common mid-century practices):

-

Step 1: Preparation of the Phosphonium Ylide: A solution of an appropriate alkyltriphenylphosphonium halide in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) would be treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, under an inert atmosphere (e.g., nitrogen) to generate the corresponding phosphonium ylide.

-

Step 2: Wittig Reaction: The unsaturated aldehyde or ketone, dissolved in the same anhydrous solvent, would be added dropwise to the ylide solution at low temperatures (e.g., 0 °C or below) to control the reaction. The reaction mixture would then be allowed to warm to room temperature and stirred for several hours.

-

Step 3: Workup and Isolation of Intermediate: The reaction would be quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer would be separated, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure to yield the crude diene intermediate.

-

Step 4: Second Carbon-Carbon Bond Formation: The diene intermediate would be further functionalized and subjected to a second bond-forming reaction to generate the triene system.

-

Step 5: Purification of Decatriene Isomers: The final product would be a mixture of geometric isomers, which would then be subjected to purification techniques such as fractional distillation under reduced pressure or early forms of gas chromatography.

Early Characterization Techniques and Data

The characterization of newly synthesized decatriene isomers in the mid-20th century relied on a combination of physical property measurements and the emerging techniques of spectroscopy.

Physical Properties

Basic physical properties were crucial for the initial identification and assessment of purity.

| Property | Typical Measurement/Observation from Mid-20th Century Literature |

| Boiling Point (°C) | Determined by distillation under reduced pressure. |

| Refractive Index (n_D) | Measured using an Abbe refractometer. |

| Density (g/mL) | Determined using a pycnometer. |

Spectroscopic Analysis

The advent of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the structural elucidation of organic molecules, including decatriene isomers.

Infrared (IR) Spectroscopy: Early IR spectra were used to identify key functional groups. For decatrienes, characteristic absorptions would include:

-

C=C stretching vibrations: Typically in the 1600-1680 cm⁻¹ region. The number and intensity of these bands could give clues about the conjugation and substitution pattern of the double bonds.

-

=C-H stretching vibrations: Above 3000 cm⁻¹.

-

C-H bending vibrations (out-of-plane): In the 700-1000 cm⁻¹ region, which could provide information about the stereochemistry of the double bonds (e.g., distinguishing between cis and trans isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was a watershed moment for the characterization of isomers.[2][3] Early ¹H NMR spectra, though at lower field strengths than modern instruments, provided crucial information:

-